molecular formula C26H37N3O B6093003 2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol

2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol

Cat. No.: B6093003
M. Wt: 407.6 g/mol
InChI Key: AWLVUQPTILEKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperidine and piperazine ring system

Properties

IUPAC Name

2-[4-(1-benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O/c30-20-14-26-22-29(19-18-28(26)17-11-23-7-3-1-4-8-23)25-12-15-27(16-13-25)21-24-9-5-2-6-10-24/h1-10,25-26,30H,11-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLVUQPTILEKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(C(C2)CCO)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the piperidine derivative with ethylenediamine under controlled conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Benzyl chloride, phenylethyl bromide, sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzylpiperidin-4-yl)piperazin-2-one
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol is unique due to its specific combination of piperidine and piperazine rings, along with the benzyl and phenylethyl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.